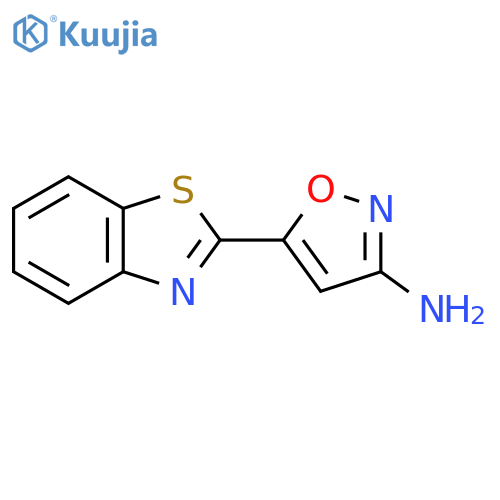Cas no 2228431-70-5 (5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine)

2228431-70-5 structure
商品名:5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
- EN300-1769239
- 2228431-70-5
-
- インチ: 1S/C10H7N3OS/c11-9-5-7(14-13-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H2,11,13)
- InChIKey: UCXCVPKMXZNACK-UHFFFAOYSA-N
- ほほえんだ: S1C(C2=CC(N)=NO2)=NC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 217.03098303g/mol
- どういたいしつりょう: 217.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 93.2Ų
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769239-5.0g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1769239-10.0g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1769239-0.25g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-10g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 10g |
$6512.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-1.0g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1769239-1g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-0.1g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-2.5g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-0.5g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1769239-0.05g |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine |
2228431-70-5 | 0.05g |
$1272.0 | 2023-09-20 |
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2228431-70-5 (5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
